molecular formula C52H50FeN2P2 B14064429 CID 145705893

CID 145705893

Cat. No.: B14064429
M. Wt: 820.8 g/mol
InChI Key: HZATWRYPFZEGHM-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 145705893” is a chemical entity listed in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 145705893 involve several steps. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CID 145705893 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 145705893 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 145705893 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in its mechanism of action are critical for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

CID 145705893 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can provide insights into the distinct properties and potential advantages of this compound over other compounds.

Properties

Molecular Formula

C52H50FeN2P2

Molecular Weight

820.8 g/mol

InChI

InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;

InChI Key

HZATWRYPFZEGHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]

Origin of Product

United States

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